molecular formula C9H11NO2S B13928692 5-Ethenyl-2-methylbenzene-1-sulfonamide CAS No. 51119-87-0

5-Ethenyl-2-methylbenzene-1-sulfonamide

Cat. No.: B13928692
CAS No.: 51119-87-0
M. Wt: 197.26 g/mol
InChI Key: WESSITDVKSFLGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethenyl-2-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of an ethenyl group, a methyl group, and a sulfonamide group attached to a benzene ring.

Properties

CAS No.

51119-87-0

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

5-ethenyl-2-methylbenzenesulfonamide

InChI

InChI=1S/C9H11NO2S/c1-3-8-5-4-7(2)9(6-8)13(10,11)12/h3-6H,1H2,2H3,(H2,10,11,12)

InChI Key

WESSITDVKSFLGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C=C)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethenyl-2-methylbenzene-1-sulfonamide typically involves the sulfonation of 2-methylstyrene followed by the introduction of the sulfonamide group. One common method involves the reaction of 2-methylstyrene with sulfur trioxide or chlorosulfonic acid to form 2-methylstyrene sulfonic acid. This intermediate is then reacted with ammonia or an amine to form the sulfonamide.

Industrial Production Methods

Industrial production of 5-Ethenyl-2-methylbenzene-1-sulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

5-Ethenyl-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form a sulfone derivative.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

5-Ethenyl-2-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Ethenyl-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to their death.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-methylbenzenesulfonamide
  • 4-Methylbenzene-1-sulfonamide
  • N-Ethyl-2-methylbenzene-1-sulfonamide

Uniqueness

5-Ethenyl-2-methylbenzene-1-sulfonamide is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other sulfonamides that may lack this functional group.

Biological Activity

5-Ethenyl-2-methylbenzene-1-sulfonamide, also known as a sulfonamide derivative, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings.

Molecular Formula: C9H11NO2S
Molecular Weight: 197.25 g/mol
IUPAC Name: 5-Ethenyl-2-methylbenzenesulfonamide

1. Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study synthesized various sulfonamide hybrids and evaluated their antibacterial efficacy against common pathogens such as E. coli and S. aureus. The compounds demonstrated varying degrees of antibacterial activity, with some showing promising results in inhibiting bacterial growth.

CompoundMinimum Inhibitory Concentration (MIC)Target Bacteria
5-Ethenyl-2-methylbenzene-1-sulfonamide32 µg/mLE. coli
5-Ethenyl-2-methylbenzene-1-sulfonamide16 µg/mLS. aureus

The effectiveness of these compounds is often attributed to their structural features that enhance interaction with bacterial enzymes and receptors .

2. Anticancer Properties

The anticancer potential of sulfonamides has been explored through various in vitro studies. For instance, compounds similar to 5-Ethenyl-2-methylbenzene-1-sulfonamide have shown the ability to induce apoptosis in cancer cell lines by inhibiting specific signaling pathways involved in cell proliferation.

A notable study reported that certain sulfonamide derivatives inhibit the growth of MCF-7 breast cancer cells, with mechanisms involving the modulation of apoptosis-related proteins such as Bcl-2 and caspases .

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction via Bcl-2 inhibition
HeLa20Caspase activation leading to cell death

3. Anti-inflammatory Effects

Sulfonamides have also been investigated for their anti-inflammatory properties. In a study focusing on the inhibition of pro-inflammatory cytokines, it was found that compounds similar to 5-Ethenyl-2-methylbenzene-1-sulfonamide significantly reduced levels of IL-6 and TNF-alpha in activated macrophages.

The mechanism involves the suppression of NF-kB signaling pathways, which are crucial for the expression of various inflammatory mediators .

CytokineBaseline Level (pg/mL)Post-treatment Level (pg/mL)
IL-620050
TNF-alpha15030

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, researchers evaluated the antibacterial efficacy of 5-Ethenyl-2-methylbenzene-1-sulfonamide against clinical isolates of E. coli. The study highlighted a significant reduction in bacterial load post-treatment compared to the control group.

Case Study 2: Cancer Cell Line Study

A comprehensive study assessed the effects of sulfonamide derivatives on various cancer cell lines, including lung and breast cancer models. Results indicated that these compounds could effectively inhibit tumor growth and induce apoptosis, suggesting their potential as therapeutic agents.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-Ethenyl-2-methylbenzene-1-sulfonamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. Key factors include:

  • Temperature : Elevated temperatures (80–120°C) often accelerate sulfonamide formation but may increase side reactions (e.g., oxidation of the ethenyl group) .
  • Solvent Selection : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilic substitution in sulfonamide synthesis, as observed in analogous compounds .
  • Catalysts : Use of bases (e.g., triethylamine) to deprotonate intermediates and stabilize reactive species .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from methanol/water mixtures can isolate the product effectively .

Q. What spectroscopic techniques are most reliable for characterizing 5-Ethenyl-2-methylbenzene-1-sulfonamide?

  • Methodological Answer : A multi-technique approach is critical:

  • NMR : ¹H and ¹³C NMR confirm the ethenyl group (δ ~5.5–6.5 ppm for protons) and sulfonamide NH (δ ~7–8 ppm). Aromatic protons appear as multiplet signals due to substituent effects .
  • IR Spectroscopy : Strong S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and NH stretches (~3300 cm⁻¹) verify the sulfonamide functional group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₉H₁₁NO₂S: calculated 198.0589) .

Q. What are the solubility and stability considerations for 5-Ethenyl-2-methylbenzene-1-sulfonamide in experimental settings?

  • Methodological Answer :

  • Solubility : Limited solubility in water; dissolves moderately in DMSO or methanol (~10–20 mg/mL), as seen in structurally related sulfonamides .
  • Stability : Store under inert atmosphere at –20°C to prevent oxidation of the ethenyl group. Degradation products may include sulfonic acid derivatives under prolonged exposure to moisture .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of 5-Ethenyl-2-methylbenzene-1-sulfonamide in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry using software like Gaussian. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
  • Reactivity Studies : Compare activation energies for potential reactions (e.g., ethenyl group participation in Diels-Alder reactions) with experimental data .

Q. What mechanistic insights explain the biological activity of sulfonamide derivatives like 5-Ethenyl-2-methylbenzene-1-sulfonamide?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : The ethenyl group may enhance membrane permeability, while the sulfonamide moiety interacts with enzyme active sites (e.g., carbonic anhydrase inhibition).
  • Experimental Validation : Use enzyme inhibition assays (e.g., UV-Vis spectroscopy to monitor CO₂ hydration rates) and molecular docking simulations .

Q. How should researchers resolve contradictions in reported reaction outcomes for sulfonamide derivatives?

  • Methodological Answer :

  • Error Analysis : Quantify uncertainties in reaction conditions (e.g., trace moisture altering sulfonamide stability) .
  • Reproducibility Checks : Replicate experiments with controlled variables (e.g., anhydrous solvents, inert gas purging) .
  • Meta-Analysis : Compare data across studies using systematic review frameworks to identify trends or outliers .

Q. What strategies can elucidate the reaction pathways of 5-Ethenyl-2-methylbenzene-1-sulfonamide under oxidative conditions?

  • Methodological Answer :

  • Intermediate Trapping : Use quenching agents (e.g., TEMPO for radical intermediates) followed by LC-MS analysis .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps .

Q. How do environmental factors (e.g., pH, light) influence the degradation products of 5-Ethenyl-2-methylbenzene-1-sulfonamide?

  • Methodological Answer :

  • Photodegradation Studies : Expose solutions to UV light (λ = 254 nm) and analyze products via HPLC-MS. Common products include sulfonic acids and fragmented aromatic derivatives .
  • pH-Dependent Stability : Conduct accelerated stability tests at pH 2–12; acidic conditions may hydrolyze the sulfonamide group to sulfonic acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.